4-Methoxy-2,6-dimethylpyridine
CAS No.: 20815-02-5
Cat. No.: VC3944066
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20815-02-5 |
---|---|
Molecular Formula | C8H11NO |
Molecular Weight | 137.18 g/mol |
IUPAC Name | 4-methoxy-2,6-dimethylpyridine |
Standard InChI | InChI=1S/C8H11NO/c1-6-4-8(10-3)5-7(2)9-6/h4-5H,1-3H3 |
Standard InChI Key | BCBIEDKMLUJHJE-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=N1)C)OC |
Canonical SMILES | CC1=CC(=CC(=N1)C)OC |
Introduction
Structural and Physicochemical Properties
4-Methoxy-2,6-dimethylpyridine belongs to the pyridine derivative family, with a molecular formula of and a molecular weight of 137.18 g/mol . The substitution pattern on the pyridine ring significantly influences its electronic properties, as the methoxy group at the para position donates electron density through resonance, while the methyl groups at the ortho positions introduce steric hindrance.
Table 1: Key Physicochemical Data
Property | Value | Source |
---|---|---|
CAS Number | 20815-02-5 | |
Molecular Formula | ||
Exact Mass | 137.084 g/mol | |
LogP (Partition Coefficient) | 1.707 | |
PSA (Polar Surface Area) | 22.12 Ų |
Synthesis and Manufacturing Pathways
Reduction of Nitro Derivatives
A common synthesis route involves the reduction of 5-methoxy-1,3-dimethyl-2-nitrobenzene using tin(II) chloride in ethanol under reflux conditions. Subsequent basification with sodium hydroxide yields 4-methoxy-2,6-dimethyl-aniline, which can be further functionalized . This method achieves a 78% yield, with purification via silica gel chromatography .
Multi-Step Industrial Processes
Patent literature describes a seven-step synthesis starting from ethyl 2-methylacetoacetate, involving condensation, chlorination, and oxidation reactions to produce 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine . Key steps include:
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Nitration: Introduction of a nitro group to 2,3,5-trimethylpyridine.
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Methoxy Substitution: Replacement of the nitro group with methoxy using sodium methoxide.
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Rearrangement: Acetylation followed by hydrolysis to yield hydroxymethyl derivatives .
Table 2: Comparison of Synthesis Methods
Method | Yield | Key Reagents | Challenges |
---|---|---|---|
Tin(II) Chloride Reduction | 78% | SnCl₂, NaOH | Requires chromatography |
Multi-Step Industrial | N/A | Dimethyl sulfate, H₂O₂ | Complex purification |
Chemical Reactivity and Acid-Base Equilibria
Conductance Studies in Nitrobenzene
Conductance measurements of equimolar complexes of 4-methoxy-2,6-dimethylpyridine -oxide (B) with trifluoroacetic acid (HA) in nitrobenzene reveal multiple equilibria . Using the Fuoss-Kraus equation:
researchers determined formation constants (), homoconjugation constants (), and dissociation constants () .
Table 3: Equilibrium Constants at 25°C
Constant | Value | Species Involved |
---|---|---|
(AHB) | BHA complex | |
(BHB)⁺ | ||
A⁻ + HB⁺ |
The hydrogen bonding in AHB and BHBA complexes significantly impacts conductance, with steric effects from methyl groups altering bond strengths compared to 2,4,6-trimethylpyridine analogs .
Analytical Characterization Techniques
Spectroscopic Methods
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NMR: NMR spectra confirm substitution patterns, with methoxy protons resonating at ~3.8 ppm and methyl groups at ~2.5 ppm .
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Mass Spectrometry: ESI-MS profiles show a molecular ion peak at 137.08, consistent with the exact mass .
Conductance Measurements
Studies employ a dip-type cell with platinum electrodes to measure molar conductance () across concentrations ( to mol/dm³) . Data fitting to the Fuoss-Kraus model validates the presence of ion pairs and triple ions in solution .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s N-oxide derivative (CAS 6890-59-1) is a precursor to hydroxymethyl and chloromethyl pyridines, critical in synthesizing anticoagulants and antipsychotics . For example, 3,5-dimethyl-4-methoxy-2-chloromethylpyridine is a key intermediate in rivaroxaban production .
Materials Science
Its electron-donating groups enhance catalytic activity in coordination polymers, particularly in hydrogenation reactions where nitrobenzene serves as a solvent .
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